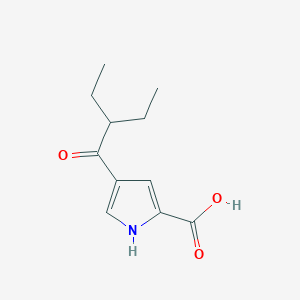

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s physical appearance .

Synthesis Analysis

This would involve the methods and reactions used to synthesize the compound. For example, carboxylic acids can be converted to alcohols using Lithium aluminium hydride (LiAlH4) .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and can be determined using techniques like X-ray crystallography, NMR, etc .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. For example, LiAlH4 and NaBH4 are both capable of reducing aldehydes and ketones to the corresponding alcohol .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, etc .Applications De Recherche Scientifique

Synthesis and Chemistry

The research into pyrrole derivatives, including compounds like 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid, primarily focuses on synthesis methods and chemical properties. For instance, a study described a general synthesis of 1H-pyrrole-2-carboxylic acid derivatives through the reaction of 2H-azirines and enamines, yielding pyrrole compounds in moderate to high yields (Law et al., 1984). Another research highlighted the synthesis of a novel pyrrole hydrazide-hydrazone, demonstrating its structural and spectroscopic analysis (Singh et al., 2013).

Structural and Computational Analysis

Studies have also focused on the structural and computational analysis of pyrrole derivatives. For example, research on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate highlighted its synthesis and molecular interactions, providing insights into the nature of these interactions through vibrational analysis and quantum chemical calculations (Singh et al., 2014).

Potential Pharmacological Applications

While excluding specific details on drug use and dosage, it's worth noting that certain pyrrole derivatives have been explored for potential pharmacological applications. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from related pyrrole compounds, showed antibacterial activity in vitro, indicating potential medicinal uses (Toja et al., 1986).

Non-linear Optical Materials

Pyrrole derivatives have also been evaluated for their potential as non-linear optical (NLO) materials. A study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, for instance, investigated its use as an NLO material, highlighting its promising hyperpolarizability and suitability for such applications (Singh et al., 2014).

Synthetic Methodology

Improvements in synthetic methods for pyrrole derivatives are also a significant area of research. For example, a study reported an efficient synthesis technique for a pyrrole-carboxylate derivative, suitable for industrial production (Yuan, 2011).

Crystal Structure Analysis

The crystal and molecular structures of various pyrrole derivatives, including those related to 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid, have been extensively studied. These analyses help understand the molecular interactions and stability of these compounds (Senge & Smith, 2005).

Mécanisme D'action

Target of Action

Similar compounds such as 2-methylbutanoic acid have been shown to interact with enzymes like the 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase . This enzyme is involved in the degradation of aromatic compounds in organisms like Pseudomonas fluorescens .

Mode of Action

Carboxylic acids can be converted to alcohols using lithium aluminum hydride (lialh4) . This suggests that 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid may undergo similar reactions.

Biochemical Pathways

Carboxylic acids and their derivatives play crucial roles in various biochemical pathways, including fatty acid metabolism .

Pharmacokinetics

Similar compounds like 2-methylbutanoic acid have been shown to have certain pharmacokinetic properties .

Result of Action

The interaction of similar compounds with their targets can lead to changes in cellular processes, such as the degradation of aromatic compounds .

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-7(4-2)10(13)8-5-9(11(14)15)12-6-8/h5-7,12H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWIEDXCRHOSJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2364581.png)

![Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2364582.png)

![4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2364588.png)

![3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2364589.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2364591.png)